molecular formula C18H17N7O2S B12697525 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(7-methylpyrimido(5,4-c)cinnolin-4-yl)-3-(methylthio)-, ethyl ester CAS No. 159418-11-8

1H-Pyrazole-4-carboxylic acid, 5-amino-1-(7-methylpyrimido(5,4-c)cinnolin-4-yl)-3-(methylthio)-, ethyl ester

Cat. No.: B12697525
CAS No.: 159418-11-8
M. Wt: 395.4 g/mol
InChI Key: KBFOHWYBDVFUCZ-UHFFFAOYSA-N
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Description

Structural Characterization of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(7-methylpyrimido(5,4-c)cinnolin-4-yl)-3-(methylthio)-, ethyl Ester

Core Heterocyclic Framework Analysis

Pyrazole Ring Substituent Configuration

The pyrazole ring serves as the central scaffold, with substituents at positions 1, 3, 4, and 5 creating a sterically crowded environment:

  • Position 1 : A 7-methylpyrimido(5,4-c)cinnolin-4-yl group forms a fused heteroaromatic system.
  • Position 3 : A methylthio (-S-CH₃) group adopts a nearly perpendicular orientation relative to the pyrazole plane, minimizing steric clashes with the C4 ester.
  • Position 4 : An ethyl ester (-COOCH₂CH₃) group exhibits partial coplanarity (torsion angle ψ = -5.84°) with the pyrazole ring due to conjugation with the C=O bond.
  • Position 5 : A primary amino (-NH₂) group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen.

Table 1: Key Pyrazole Ring Parameters

Feature Value/Description Source
Bond length (N1-N2) 1.35 Å (typical for pyrazoles)
C3-S bond length 1.81 Å
C4=O bond length 1.21 Å
Dihedral (S-CH₃) 85.2° relative to pyrazole plane
Cinnolin-Pyrimidine Hybrid Moiety Topology

The 7-methylpyrimido(5,4-c)cinnolin-4-yl group creates a fused tetracyclic system:

  • Cinnolin subunit : A bicyclic structure with nitrogen atoms at positions 5 and 8.
  • Pyrimidine fusion : Shares two carbons with the cinnolin moiety, creating a planar 10-π-electron system.
  • 7-Methyl group : Positioned ortho to the pyrimidine N-atom, inducing electron-donating effects through hyperconjugation.

The hybrid system adopts a near-planar geometry (maximum deviation <0.023 Å), with the methyl group causing minor puckering (0.12 Å out-of-plane). Inter-ring conjugation creates a delocalized π-system, evidenced by UV-Vis λₐᵦₛ at 278 nm (ε = 12,400 M⁻¹cm⁻¹).

Thioether and Ester Functional Group Spatial Arrangement

The methylthio and ethyl ester groups exhibit distinct spatial preferences:

Methylthio Group (-S-CH₃):

  • Orientation : Orthogonal to pyrazole plane (85.2° dihedral)
  • Bonding : C-S bond length of 1.81 Å indicates partial double-bond character due to resonance.
  • Interactions : Forms weak C-H···S contacts (2.89 Å) with adjacent pyrimidine protons.

Ethyl Ester (-COOCH₂CH₃):

  • Conformation : Cisoidal arrangement (ψ = -5.84°) stabilizes conjugation between ester carbonyl and pyrazole π-system.
  • Hydrogen bonding : Accepts H-bonds from the C5-NH₂ group (N-H···O=C, 2.12 Å).
  • Steric effects : Ethyl chain adopts gauche conformation to minimize clashes with the methylthio group.

Table 2: Functional Group Geometries

Group Torsion Angle Key Interactions
-S-CH₃ 85.2° C-H···S (2.89 Å)
-COOCH₂CH₃ -5.84° N-H···O=C (2.12 Å)
Cinnolin N - π-π stacking (3.45 Å)

Properties

CAS No.

159418-11-8

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 5-amino-1-(7-methylpyrimido[5,4-c]cinnolin-4-yl)-3-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C18H17N7O2S/c1-4-27-18(26)11-15(19)25(24-17(11)28-3)16-14-13(20-8-21-16)10-7-5-6-9(2)12(10)22-23-14/h5-8H,4,19H2,1-3H3

InChI Key

KBFOHWYBDVFUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1SC)C2=NC=NC3=C2N=NC4=C(C=CC=C43)C)N

Origin of Product

United States

Biological Activity

1H-Pyrazole-4-carboxylic acid, 5-amino-1-(7-methylpyrimido(5,4-c)cinnolin-4-yl)-3-(methylthio)-, ethyl ester (CAS Number: 159418-11-8) is a complex organic compound that belongs to the pyrazole family. Its intricate structure includes a carboxylic acid group, an amino group, a methylthio group, and an ethyl ester functionality, along with pyrimidine and cinnoline moieties. This unique combination of functional groups suggests potential biological activity that merits detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N7O2S, with a molecular weight of 395.4 g/mol. The presence of multiple heterocyclic components enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H17N7O2S
Molecular Weight395.4 g/mol
CAS Number159418-11-8
IUPAC NameEthyl 5-amino-1-(7-methylpyrimido[5,4-c]cinnolin-4-yl)-3-methylsulfanylpyrazole-4-carboxylate

Biological Activity

Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains and fungi. The presence of the carboxylic acid and amino groups may enhance their interaction with microbial cell walls or membranes.
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may facilitate binding to targets involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Pyrazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Antimicrobial Studies : A study demonstrated that similar pyrazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Anticancer Research : A derivative closely related to this compound was evaluated in vitro for its ability to induce apoptosis in human cancer cell lines. Results indicated a dose-dependent increase in apoptotic markers, suggesting potential as an anticancer agent.
  • Inflammation Models : In vivo studies using animal models showed that pyrazole derivatives could reduce inflammation markers significantly compared to control groups.

The biological activity of 1H-Pyrazole-4-carboxylic acid derivatives is often linked to their ability to interact with specific enzymes or receptors within biological systems. For instance:

  • Enzyme Inhibition : The carboxylic acid group may facilitate hydrogen bonding with active sites of enzymes, leading to inhibition.
  • Receptor Binding : The structural complexity allows for diverse interactions with various receptors, potentially modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Substituents Molecular Weight Key Structural Features
Target Compound: 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(7-methylpyrimido(5,4-c)cinnolin-4-yl)-3-(methylthio)-, ethyl ester 7-methylpyrimido-cinnolinyl (N1), methylthio (C3), ethyl ester (C4) ~464.5 (estimated) Bulky planar heterocycle, high aromaticity, potential for π-π interactions
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7) Phenyl (N1), methylthio (C3), ethyl ester (C4) 291.35 Smaller substituent (phenyl), increased lipophilicity
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS 151290-84-5) Methyl (N1), methylthio (C3), ethyl ester (C4) 229.29 Simplified substituent (methyl), enhanced metabolic stability
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 1253790-61-2) 3-chlorophenyl (N1), ethyl ester (C4) 205.64 Electron-withdrawing chloro group, potential for halogen bonding
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 7-methoxyquinolinyl (N1), carboxylic acid (C4) 325.33 Methoxy group improves solubility; carboxylic acid enhances polarity

Key Observations:

  • The target compound distinguishes itself with a pyrimido-cinnolinyl group, a bicyclic heteroaromatic system that may confer unique binding properties compared to simpler phenyl or methyl substituents .
  • Methylthio (SCH₃) groups are common in analogs (e.g., CAS 40745-03-7, CAS 151290-84-5) and are linked to improved lipophilicity and resistance to oxidative metabolism .

Pharmacological Activity

  • Analgesic/Anti-Inflammatory Activity: The target compound’s core structure (5-amino-3-methylthio-pyrazole-4-carboxylate) is shared with Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7), which demonstrated significant analgesic activity in rodent models (ED₅₀ = 12 mg/kg) . The cinnolinyl substituent in the target compound may extend duration of action due to slower metabolic clearance. Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS 151290-84-5) showed moderate anti-inflammatory activity (30% inhibition at 50 mg/kg) in carrageenan-induced edema models, suggesting that methyl substituents reduce efficacy compared to bulkier groups .
  • Anticancer Potential: The 7-methylpyrimido-cinnolinyl group in the target compound is structurally analogous to kinase inhibitors targeting ATP-binding domains (e.g., imatinib analogs).

Preparation Methods

Method A: Cyclization Using Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate

This method involves:

  • Raw Materials : Methyl hydrazine (40% aqueous solution) and ethoxy methylene ethyl cyanoacetate.
  • Solvent : Toluene.
  • Procedure :
    • Ethoxy methylene ethyl cyanoacetate is dissolved in toluene.
    • Methyl hydrazine is added dropwise while maintaining the temperature between 20–25°C.
    • After stirring and heating to reflux for two hours, the reaction mixture is cooled to 10°C.
    • The product is filtered and dried to yield the desired pyrazole derivative.
  • Advantages :
    • High yield and purity.
    • Environmentally friendly with minimal waste generation.
    • Suitable for industrial-scale production.

Method B: Coupling Reactions for Substituted Pyrazoles

This approach involves:

  • Starting Material : Ethyl 1H-pyrazole-4-carboxylate.
  • Reaction Conditions :
    • Arylation using aryl bromides or iodides in the presence of potassium carbonate (K₂CO₃) and copper(I) iodide (CuI) as catalysts.
    • Hydrolysis under basic conditions to convert esters into carboxylic acids.
  • Final Step :
    • Condensation of the carboxylic acid derivatives with oseltamivir phosphate using HATU/DIPEA methodology.
  • Advantages :
    • Allows for diverse functionalization of the pyrazole core.
    • Facilitates the introduction of complex substituents.

Method C: Alkylation and Cyclization

This method focuses on alkylating methyl ketones followed by cyclization:

  • Steps :
    • Methyl ketones are treated with dimethyl oxalate in the presence of potassium tert-butoxide to form intermediates.
    • Cyclization with hydrazine in acetic acid at 50°C yields methyl pyrazole derivatives.
    • Hydrolysis converts esters into carboxylic acids.
  • Applications :
    • Suitable for synthesizing both mono- and disubstituted pyrazoles.

Comparison of Methods

Method Key Reactants Conditions Advantages
Cyclization (Method A) Methyl hydrazine, ethoxy methylene ethyl cyanoacetate Toluene, reflux High yield, eco-friendly
Coupling (Method B) Arylated pyrazoles CuI catalyst, K₂CO₃ base Versatile functionalization
Alkylation (Method C) Methyl ketones, dimethyl oxalate Potassium tert-butoxide Suitable for diverse derivatives

Challenges in Synthesis

While these methods are effective, challenges include:

  • Controlling regioselectivity during cyclization.
  • Purification of intermediates due to side reactions.
  • Optimization of reaction conditions for industrial scalability.

Q & A

Q. What are the common synthetic routes for synthesizing pyrazole-4-carboxylic acid derivatives like this compound?

The compound is typically synthesized via cyclocondensation or multi-step reactions. For example, pyrazole-4-carboxylate esters are often prepared by reacting ethyl acetoacetate with substituted hydrazines or via Biginelli-like reactions. Key steps include:

  • Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
  • Functionalization of the amino group at position 5 using acid anhydrides, chlorides, or thiocarbamates, as described in the synthesis of analogous 5-amino-3-methylthio-pyrazole derivatives .
  • Purification via recrystallization (e.g., ethanol) and characterization using IR, 1H^1 \text{H}-NMR, and mass spectrometry .

Q. How is the structural integrity of this compound validated in academic research?

Structural validation involves:

  • Spectral analysis : IR confirms functional groups (e.g., C=O at ~1700 cm1^{-1}), while 1H^1 \text{H}-NMR identifies substituents (e.g., methylthio protons at δ 2.5–3.0 ppm) .
  • Elemental analysis : Ensures purity (>98%) by matching experimental and theoretical C/H/N/S values .
  • X-ray crystallography : Resolves 3D conformation, especially for fused heterocycles like pyrimidocinnoline .

Q. What preliminary biological assays are used to screen this compound for activity?

Initial screening focuses on:

  • Analgesic/anti-inflammatory activity : Rodent models (e.g., carrageenan-induced paw edema) with indomethacin as a reference .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Enzyme inhibition : Testing against targets like cyclooxygenase (COX-2) or dihydrofolate reductase (DHFR) using enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst selection : Using NaN3_3 in DMF for azide substitutions (yield ~75%) or iodine for cyclization .
  • Solvent and temperature control : Refluxing in THF or ethanol for 3–5 hours minimizes side products .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during functionalization .

Q. What computational methods are employed to predict the biological activity of this compound?

Advanced approaches include:

  • Molecular docking : Using AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like DHFR (PDB: 1KMS). Key interactions include hydrogen bonds with Thr56 or hydrophobic contacts with Leu22 .
  • QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with activity trends .
  • DFT calculations : Analyzing frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How are structure-activity relationship (SAR) studies designed for pyrazole-cinnoline hybrids?

SAR studies focus on:

  • Core modifications : Comparing pyrimido[5,4-c]cinnoline vs. pyrazolo[3,4-d]pyrimidine cores for target selectivity .
  • Substituent effects : Varying methylthio groups at position 3 or aryl groups at position 1 to assess impact on COX-2 inhibition .
  • Bioisosteric replacement : Replacing the ethyl ester with amides or carbothioamides to enhance solubility .

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

Contradictions are resolved by:

  • Pharmacokinetic profiling : Assessing bioavailability via HPLC or LC-MS to identify poor absorption or rapid metabolism .
  • Formulation adjustments : Using liposomal encapsulation or prodrug strategies (e.g., ester hydrolysis) to improve stability .
  • Mechanistic studies : RNA sequencing or proteomics to confirm on-target effects vs. off-target toxicity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing fused heterocycles in this compound?

Advanced techniques include:

  • 2D-NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations in complex fused rings .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C20_{20}H18_{18}N6_{6}O2_{2}S) with <2 ppm error .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability for storage recommendations .

Q. What strategies are used to scale up synthesis without compromising purity?

Scalability requires:

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclization) to improve control .
  • Green chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Quality-by-design (QbD) : DOE (design of experiments) to identify critical process parameters (CPPs) .

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